2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid
Description
2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid is a fluorinated benzoic acid derivative This compound is characterized by the presence of a fluorine atom at the second position and a hydroxymethylphenyl group at the fifth position on the benzoic acid ring
Properties
IUPAC Name |
2-fluoro-5-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENFCJABKJKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689108 | |
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-84-5 | |
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-hydroxymethylbenzene.
Reaction Conditions: The reaction involves the use of appropriate reagents and catalysts under controlled conditions. For instance, a Friedel-Crafts acylation reaction can be employed to introduce the hydroxymethylphenyl group onto the benzoic acid ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-5-(4-carboxyphenyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid derivatives with modified functional groups.
Substitution: Formation of substituted benzoic acid derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 4-Fluoro-2-(hydroxymethyl)benzoic acid
- 2-Fluoro-5-(4-methylphenyl)benzoic acid
Comparison:
- Structural Differences: The position of the fluorine atom and hydroxymethyl group varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Properties: 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its interactions with biological targets and its potential applications in research and industry.
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